molecular formula C14H12F3NO6S B3262041 (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate CAS No. 351002-11-4

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate

Cat. No.: B3262041
CAS No.: 351002-11-4
M. Wt: 379.31 g/mol
InChI Key: PQTXIVHYFSFWFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate involves multiple steps. One of the improved methods for its synthesis includes the judicious use of allyl protecting groups. This method can achieve an overall yield of 35% through modification of the published route. Another method employs a Baker-Venkataraman rearrangement to generate the chromenone scaffold, resulting in a 15% overall yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and rearrangement reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate undergoes various chemical reactions, including substitution reactions. The compound is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors, which involves reactions with other chemical entities to form the final product .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include allyl protecting groups and reagents for the Baker-Venkataraman rearrangement. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major product formed from the reactions involving this compound is the DNA-dependent protein kinase inhibitor, specifically 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441) .

Scientific Research Applications

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate involves its role as an intermediate in the synthesis of DNA-dependent protein kinase inhibitors. These inhibitors target the DNA-dependent protein kinase, a crucial enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can potentially interfere with the repair of damaged DNA, making it a valuable tool in cancer research and treatment .

Comparison with Similar Compounds

Similar Compounds

  • 8-substituted 2-morpholin-4-yl-quinolin-4-ones
  • 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones

Uniqueness

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors. The presence of the trifluoromethanesulfonate group enhances its reactivity and makes it a valuable compound in various synthetic pathways .

Properties

IUPAC Name

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO6S/c15-14(16,17)25(20,21)24-11-3-1-2-9-10(19)8-12(23-13(9)11)18-4-6-22-7-5-18/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTXIVHYFSFWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Condensation of the lithium enolate of N-acetyl morpholine (2.2 ml) with methyl 2-hydroxy-3-trifluoromethanesulfonyloxy-benzoate (3.56 g, 11.9 mmol) yielded the salicylacatamide (3.6 g). Cyclodehydration of the product with trifluormethanesulfonic anhydride (5.5 ml) as described above yielded the product as a colourless solid (1.21 g).
[Compound]
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
methyl 2-hydroxy-3-trifluoromethanesulfonyloxy-benzoate
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoro-methanesulfonic acid 2-hydroxy-3-(3-morpholin-4-yl-3-oxo-propionyl)-phenyl ester [D] (1.06 g, 2.7 mmol) in dichloromethane (30 ml) was treated with trifluoromethanesulphonic anhydride and stirred over night at room temperature. The reaction mixture was then concentrated, re-dissolved in methanol and stirred for a further 2 hours. The solution was diluted with water and basified to pH8. It was then extracted three times with dichloromethane. The extracts were combined, washed with brine, dried with magnesium sulphate and evaporated to give the crude product as a brown oil. Trituration with ether gave trifluoro-methanesulfonic acid 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl ester [E] as a brown solid. Yield 210 mg, 20%.
Name
Trifluoro-methanesulfonic acid 2-hydroxy-3-(3-morpholin-4-yl-3-oxo-propionyl)-phenyl ester
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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